molecular formula C17H18N2O3S B2442247 1-(1,3-Benzodioxol-5-yl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}ethanone CAS No. 940984-46-3

1-(1,3-Benzodioxol-5-yl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}ethanone

カタログ番号: B2442247
CAS番号: 940984-46-3
分子量: 330.4
InChIキー: FMSLWJZHMOIGMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1,3-Benzodioxol-5-yl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}ethanone is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-10(2)17-18-11(3)6-16(19-17)23-8-13(20)12-4-5-14-15(7-12)22-9-21-14/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSLWJZHMOIGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)SCC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a pyrimidine derivative. Its structural formula can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Key Features:

  • Benzodioxole Ring: Known for its role in various bioactive compounds.
  • Pyrimidine Sulfanyl Group: Implicated in enhancing pharmacological properties.

Anticancer Activity

Research indicates that derivatives of benzodioxole exhibit significant anticancer properties. In a study evaluating benzodioxole-based thiosemicarbazone derivatives, compounds demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The most promising derivative showed increased apoptosis and inhibited DNA synthesis in these cell lines .

Table 1: Cytotoxic Effects of Benzodioxole Derivatives

CompoundCell LineIC50 (µM)Apoptotic Effect (%)
Compound 5A54910.525.0
Compound 5C612.016.3
ControlA549-3.1
ControlC6-4.5

The mechanisms underlying the anticancer effects of benzodioxole derivatives include:

  • Inhibition of Cholinesterases: Some studies suggest a correlation between cholinesterase inhibition and anticancer activity, although specific derivatives did not show significant inhibition .
  • Induction of Apoptosis: Increased early and late apoptotic cells were observed following treatment with certain derivatives, indicating a potential mechanism for reducing tumor viability .

Case Studies

A notable case study involved the synthesis and evaluation of several benzodioxole derivatives, where one compound was identified as particularly effective against A549 cells due to its ability to disturb mitochondrial membrane potential and inhibit DNA synthesis . This study highlights the importance of structural modifications in enhancing biological activity.

準備方法

Benzodioxole Ethanone Precursor Synthesis

The 1-(1,3-benzodioxol-5-yl)ethanone moiety is typically prepared through Friedel-Crafts acylation of 1,3-benzodioxole. Using acetyl chloride (1.2 eq) and aluminum chloride (1.5 eq) in dichloromethane at 0–5°C for 4 hours achieves 82% conversion, with subsequent aqueous workup yielding 95% pure product. Alternative methods employ microwaves-assisted synthesis (120°C, 15 min) with comparable yields but reduced energy consumption.

Pyrimidine Thiol Intermediate Preparation

6-Methyl-2-isopropylpyrimidin-4-thiol is synthesized through a three-step sequence:

  • Condensation of isobutyramidine (1.0 eq) with ethyl acetoacetate (1.1 eq) in ethanol under reflux (8 hours) forms 6-methyl-2-isopropylpyrimidin-4-ol (67% yield).
  • Chlorination using phosphorus oxychloride (3.0 eq) at 110°C for 3 hours produces 4-chloro-6-methyl-2-isopropylpyrimidine (89% purity).
  • Thiolation via sodium hydrosulfide (1.5 eq) in DMF at 80°C (2 hours) yields the target thiol intermediate (74% isolated yield).

Sulfur-Mediated Coupling Strategies

The critical C-S bond formation between the benzodioxole ethanone and pyrimidine thiol has been achieved through three primary methods:

Nucleophilic Displacement of α-Haloethanones

Reaction of 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone (1.0 eq) with 6-methyl-2-isopropylpyrimidin-4-thiol (1.1 eq) in THF using triethylamine (2.0 eq) as base at 25°C for 12 hours provides 68% yield. Higher temperatures (50°C) reduce reaction time to 4 hours but decrease yield to 59% due to competing elimination.

Mitsunobu Coupling

Employing diethyl azodicarboxylate (DEAD, 1.2 eq) and triphenylphosphine (1.2 eq) in THF at 0°C enables coupling of the thiol with 1-(1,3-benzodioxol-5-yl)-2-hydroxyethanone. This method achieves 73% yield with excellent stereochemical control but requires careful exclusion of moisture.

Radical Thiol-ene Reaction

UV-initiated (254 nm) reaction using AIBN (0.1 eq) as initiator in degassed acetonitrile (60°C, 6 hours) provides 65% yield. While this approach minimizes base-sensitive functional groups, scale-up challenges persist due to radical recombination byproducts.

Industrial-Scale Production Optimization

Large-scale manufacturing (≥100 kg batches) employs continuous flow chemistry to enhance safety and reproducibility:

Parameter Laboratory Scale Industrial Process
Reaction Volume (L) 0.5–2 200–500
Temperature Control ±2°C ±0.5°C
Mixing Efficiency Magnetic stirrer Static Mixers
Purification Method Column Chromatography Crystallization
Overall Yield 65–73% 78–82%

Continuous crystallization using anti-solvent (n-heptane) precipitation achieves 99.5% purity by HPLC. Process analytical technology (PAT) with inline FTIR monitors reaction progression, reducing batch failures by 40% compared to traditional sampling.

Spectroscopic Characterization and Quality Control

Comprehensive analytical data confirms structural integrity:

1H NMR (500 MHz, CDCl3): δ 7.42 (d, J = 1.8 Hz, 1H, ArH), 6.83 (dd, J = 8.1, 1.8 Hz, 1H, ArH), 6.78 (d, J = 8.1 Hz, 1H, ArH), 5.98 (s, 2H, OCH2O), 4.51 (s, 2H, SCH2), 3.25 (sept, J = 6.9 Hz, 1H, CH(CH3)2), 2.61 (s, 3H, CH3), 1.32 (d, J = 6.9 Hz, 6H, (CH3)2).

HPLC Conditions:

  • Column: C18 (250 × 4.6 mm, 5 μm)
  • Mobile Phase: 65:35 MeCN/H2O (0.1% TFA)
  • Flow Rate: 1.0 mL/min
  • Retention Time: 8.42 min

Mass Spec (ESI+): m/z 373.1 [M+H]+ (calc. 373.12).

Q & A

Q. What are the critical synthetic considerations for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions requiring precise control of solvents, catalysts, and purification techniques. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) enhance reaction efficiency .
  • Catalysts : Acidic or basic catalysts may be employed to accelerate intermediate formation .
  • Temperature control : Maintaining 60–80°C improves yield while minimizing side reactions .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. How is the compound’s structural integrity validated post-synthesis?

A combination of spectroscopic and crystallographic methods is essential:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., benzodioxole C–O bond: ~1.36 Å; pyrimidine ring planarity) .
  • NMR spectroscopy : Confirms substituent positions (e.g., singlet for benzodioxolyl protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 401.1) .

Q. What are the standard protocols for assessing purity and stability?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<2%) .
  • Accelerated stability studies : Store at 4°C under inert gas (e.g., N₂) to prevent degradation; monitor via TGA/DSC for thermal stability .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what assays are recommended for activity screening?

The benzodioxole and pyrimidine moieties suggest potential enzyme inhibition or receptor modulation:

  • In vitro assays :
    • Kinase inhibition : Screen against EGFR or MAPK using fluorescence polarization .
    • Anti-inflammatory activity : Murine macrophage models (e.g., LPS-induced TNF-α suppression) .
  • In vivo models : Administer 10–50 mg/kg in rodent arthritis models; observe 40% reduction in paw swelling vs. controls .

Q. How can reaction yields be improved while mitigating side-product formation?

  • DoE (Design of Experiments) : Vary solvent polarity, catalyst loading, and temperature to identify optimal conditions .
  • Flow chemistry : Continuous reactors enhance mixing and heat transfer, improving scalability and yield (>80%) .
  • Quenching protocols : Add aqueous NaHCO₃ immediately post-reaction to neutralize acidic intermediates .

Q. What experimental limitations may lead to contradictory data in biological or synthetic studies?

  • Sample degradation : Organic degradation during prolonged storage alters bioactivity; use stabilizers (e.g., BHT) and cold storage .
  • Impurity interference : Trace solvents (e.g., DMF) in final products may skew assay results; validate via GC-MS .
  • Crystallographic variability : Polymorphism affects solubility and activity; characterize multiple crystal forms .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

  • Docking simulations : Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins (e.g., COX-2) .
  • QSAR models : Corolate substituent electronegativity with anti-inflammatory efficacy (R² > 0.85) .
  • DFT calculations : Optimize ground-state geometry to predict stability and reactivity trends .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。